molecular formula C16H12N2O3S B488525 1-(2-furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole CAS No. 438481-83-5

1-(2-furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B488525
CAS No.: 438481-83-5
M. Wt: 312.3g/mol
InChI Key: XJRBJBNJGSQUTB-UHFFFAOYSA-N
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Description

1-(2-Furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a unique combination of furan and thiophene rings attached to a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-furoyl hydrazine with 2-furyl and 2-thienyl aldehydes in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding furan and thiophene derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products:

    Oxidation: Furan and thiophene carboxylic acids.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Halogenated furan and thiophene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine: In medicinal chemistry, 1-(2-furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been investigated for its potential as an anti-inflammatory and antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 1-(2-furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby reducing inflammation. The furan and thiophene rings can also participate in π-π stacking interactions, which are crucial in materials science applications.

Comparison with Similar Compounds

  • 1-(2-Furoyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
  • 1-(2-Furoyl)-5-(2-thienyl)-3-(2-furyl)-4,5-dihydro-1H-pyrazole

Uniqueness: 1-(2-Furoyl)-5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is unique due to the specific arrangement of furan and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles compared to its analogs.

Properties

IUPAC Name

furan-2-yl-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-16(14-5-2-8-21-14)18-12(13-4-1-7-20-13)10-11(17-18)15-6-3-9-22-15/h1-9,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRBJBNJGSQUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CO3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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